Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester
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Overview
Description
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is a chemical compound with the molecular formula C12H12N2O8 and a molecular weight of 312.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of succinic anhydride with N-hydroxysuccinimide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester involves its ability to form stable covalent bonds with various functional groups. This property makes it useful in the modification of biomolecules and the development of drug delivery systems . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester include:
N-Hydroxysuccinimide: A commonly used reagent in organic synthesis and bioconjugation.
Succinic Anhydride: A precursor in the synthesis of various succinate derivatives.
N-Succinimidyl Esters: A class of compounds used in the modification of biomolecules.
Uniqueness
What sets this compound apart from these similar compounds is its ability to form stable covalent bonds with a wide range of functional groups, making it highly versatile in various scientific applications .
Properties
Molecular Formula |
C8H8NO6- |
---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13)/p-1 |
InChI Key |
QXZGLTYKKZKGLN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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